4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Description
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZUKLCQLDZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylaniline.
Formation of Hydrazinecarbothioamide: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Final Product: The triazol-3-thiol is then reacted with pyridine derivatives to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the pyridine ring.
Scientific Research Applications
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine and analogous compounds:
Key Comparative Insights
Structural Modifications and Physicochemical Properties
- Thioether and halogenated groups (e.g., S3643 and the trifluoromethyl derivative in ) introduce steric bulk and electronic effects, influencing receptor binding (umami receptor) or metabolic stability (). Fluorinated analogs () exhibit increased metabolic resistance due to C–F bonds, contrasting with the non-halogenated target compound.
Biological Activity
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 279.296 g/mol. The synthesis typically involves several steps starting from 4-methylaniline, which undergoes acylation and cyclization to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites on target proteins, while the pyridine ring may coordinate with metal ions. These interactions can modulate protein activity, leading to various biological effects.
Biological Activities
The compound has been studied for several biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, some triazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against fungi such as C. tenuis and 3.9 µg/mL against bacteria like M. luteum .
2. Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 triple-negative breast cancer cell line . The mechanism appears to involve inhibition of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM depending on the derivative tested . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazole compounds highlighted the exceptional antimicrobial activity of specific derivatives against both bacterial and fungal strains. The compound's structural features were crucial in determining its efficacy in inhibiting microbial growth.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells.
Summary of Biological Activities
Q & A
Q. What role do fluorinated analogs play in improving target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
